

An In-depth Technical Guide to 9-[(E)-2-phenylethenyl]anthracene

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Compound of Interest

Compound Name: 9-(2-Phenylethenyl)anthracene

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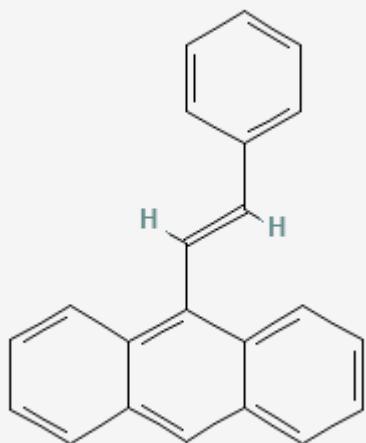
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-[(E)-2-phenylethenyl]anthracene, a fluorescent aromatic hydrocarbon with significant applications in research and development. This document details its chemical properties, synthesis, and characterization, with a focus on its potential utility in drug development and related fields.

Introduction and IUPAC Nomenclature

9-(2-phenylethenyl)anthracene is an organic compound consisting of an anthracene moiety linked to a phenyl group via an ethenyl bridge. The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]anthracene.^[1] The "(E)" designation specifies the trans configuration of the substituents on the double bond, which is the more stable and commonly synthesized isomer.^{[2][3]} This compound is of interest due to its photophysical properties, including strong fluorescence and its ability to act as a photosensitizer.^{[4][5][6]}

Chemical Structure:



Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 9-[(E)-2-phenylethenyl]anthracene.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₆	[1] [7]
Molecular Weight	280.36 g/mol	[8]
Melting Point	129.4 - 131.6 °C	[2]
Appearance	Yellow crystalline solid	[4]

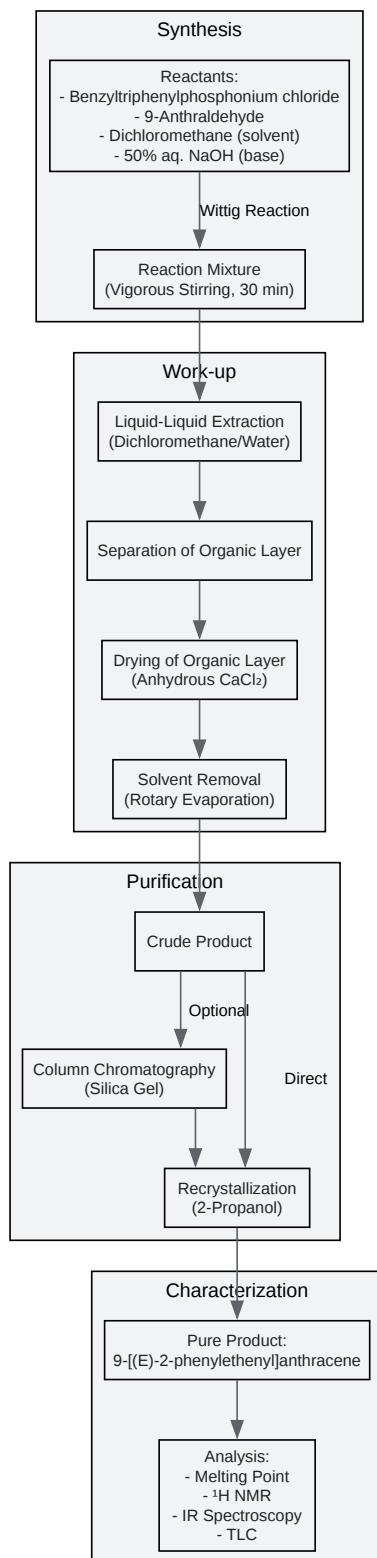
Table 2: Spectroscopic Data

Technique	Key Data Points	Reference
¹ H NMR	Vinylic protons: δ = 6.929 ppm and 7.898 ppm with coupling constants of 19.2 Hz and 16 Hz, respectively, confirming the trans isomer.	[2]
¹³ C NMR	Data available in spectral databases.	[1]
IR (KBr)	Strong peak at \sim 960 cm ⁻¹ (trans C-H bend), aromatic C-H stretch at \sim 3025 cm ⁻¹ , and aromatic C=C peaks around 1445-1488 cm ⁻¹ . Absence of a carbonyl peak around 1700 cm ⁻¹ confirms purity from the aldehyde starting material.	[2][4]
UV-Vis Absorption	Absorption characteristics have been studied, showing suitability as a photosensitizer.	[5]
Fluorescence	Exhibits strong blue fluorescence in solution under UV light.[4][9] Quantum yields of approximately 0.5 have been reported in acetonitrile.[6]	

Synthesis: The Wittig Reaction

The most common and efficient method for the synthesis of **trans-9-(2-phenylethenyl)anthracene** is the Wittig reaction.[2][10][11] This reaction involves the formation of a phosphorus ylide from benzyltriphenylphosphonium chloride, which then reacts with 9-anthraldehyde to yield the desired alkene.[2]

Workflow for the Synthesis of 9-[(E)-2-phenylethényl]anthracene

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Caption: Synthesis and purification workflow for 9-[(E)-2-phenylethényl]anthracene.

This protocol is a composite of established methods for the Wittig synthesis of 9-[(E)-2-phenylethenyl]anthracene.

Materials:

- Benzyltriphenylphosphonium chloride
- 9-Anthraldehyde
- Dichloromethane (CH_2Cl_2)
- 50% aqueous Sodium Hydroxide (NaOH)
- Anhydrous Calcium Chloride (CaCl_2)
- 2-Propanol
- Silica gel for column chromatography
- Toluene for TLC

Procedure:

- Reaction Setup: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (0.980 g) and 9-anthraldehyde (0.520 g).^[10] Add 3 mL of dichloromethane.
- Ylide Formation and Reaction: While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over approximately 2 minutes.^[10] Continue to stir the reaction mixture vigorously for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using toluene as the eluent. The product, being less polar, will have a higher R_f value (approx. 0.92) than the starting aldehyde (approx. 0.50).^[12]
- Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and 10 mL of deionized water, and add both to the separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 5 mL of dichloromethane. Combine the organic layers.

- Drying and Solvent Removal: Dry the combined organic layers over anhydrous calcium chloride for about 10 minutes. Decant the dried solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product.
- Purification:
 - Recrystallization: Dissolve the crude product in a minimal amount of boiling 2-propanol. [10] Allow the solution to cool to room temperature, then place it in an ice-water bath for 5-10 minutes to induce crystallization.[10] Collect the purified crystals by vacuum filtration.
 - Column Chromatography (Optional, for higher purity): If TLC indicates the presence of impurities, the crude product can be further purified by column chromatography using silica gel.

Safety Precautions:

- Benzyltriphenylphosphonium chloride and 9-anthraldehyde are irritants.
- Dichloromethane is toxic and an irritant; handle in a fume hood.
- 50% Sodium hydroxide is corrosive and toxic; wear gloves and eye protection.
- 2-Propanol is flammable and an irritant.

Applications in Research and Drug Development

The unique photophysical properties of 9-[(E)-2-phenylethenyl]anthracene make it a valuable tool for researchers and drug development professionals.

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death in cancerous tissues.[13] An ideal photosensitizer should have low toxicity in the dark and become cytotoxic only upon irradiation.[13] 9-[(E)-2-phenylethenyl]anthracene and its derivatives have been investigated as photosensitizers due to their ability to absorb light and efficiently generate singlet oxygen.[6][14] The anthracene moiety is particularly effective in this regard. This property makes it a candidate for the development of new phototherapeutic agents.

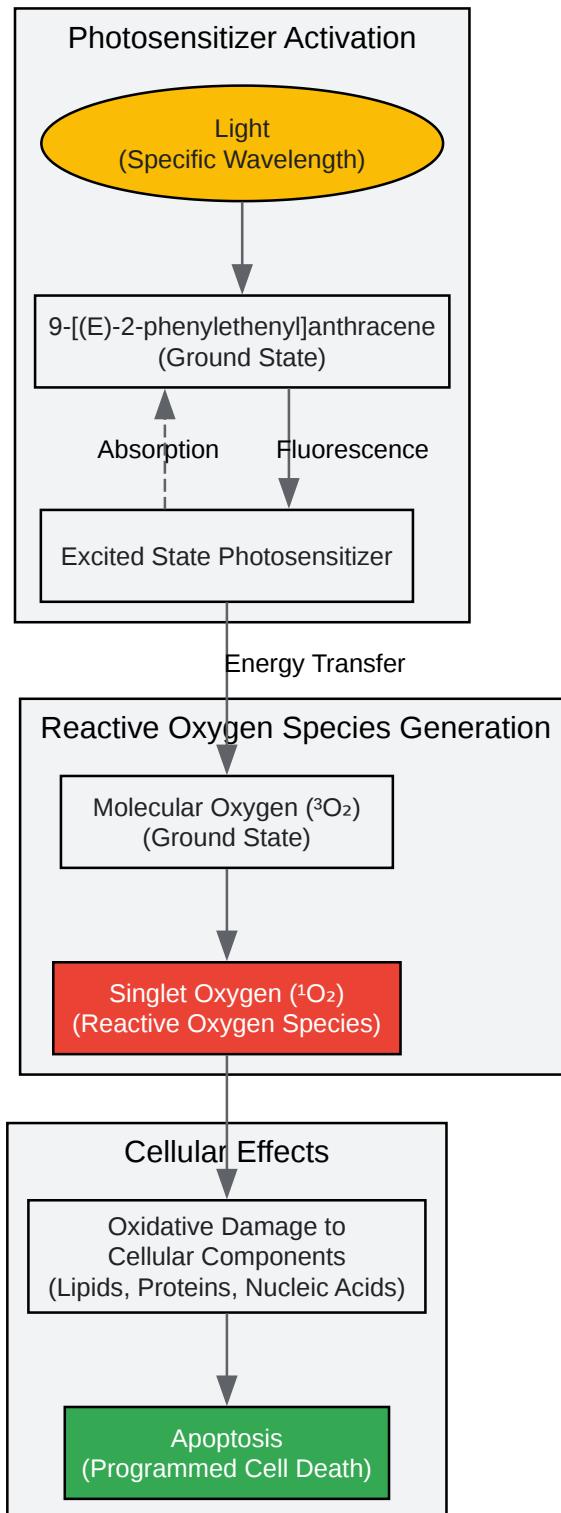
Fluorescent organic small molecules are widely used as probes for bioimaging and the detection of various analytes within biological systems.^[15] 9-[(E)-2-phenylethenyl]anthracene exhibits strong blue fluorescence, making it a potential scaffold for the design of fluorescent probes.^{[4][9]} For instance, derivatives of this compound have been developed as fluorescent probes for the detection of bisulfite anions.^[16] Its ability to act as a trap for singlet oxygen also allows for the indirect quantification of this reactive species in biological environments.^[6]

This compound is also known for its use in chemiluminescence experiments.^{[4][9]} In the presence of an appropriate chemical reaction that generates an excited state intermediate, 9-[(E)-2-phenylethenyl]anthracene can act as the fluorophore, emitting light as it returns to the ground state. This property is valuable in various analytical and diagnostic applications.

Signaling Pathway and Logical Relationships

The primary application discussed in the context of signaling is its role in photodynamic therapy, which leads to apoptosis. The following diagram illustrates this process.

Mechanism of Action in Photodynamic Therapy

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Caption: The role of 9-[(E)-2-phenylethoxy]anthracene in photodynamic therapy.

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